molecular formula C7H9N5O2 B1583541 Pyridine-2,6-dicarbohydrazide CAS No. 5112-36-7

Pyridine-2,6-dicarbohydrazide

Cat. No. B1583541
CAS RN: 5112-36-7
M. Wt: 195.18 g/mol
InChI Key: DDOVHJODVHQLCS-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 . It is used in various chemical reactions and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of Pyridine-2,6-dicarbohydrazide has been discussed in several papers . For instance, one study describes the synthesis of macroheterocycles containing Pyridine-2,6-dicarbohydrazide .


Molecular Structure Analysis

The molecular structure of Pyridine-2,6-dicarbohydrazide has been analyzed in several studies . For example, one study discusses the structural and spectroscopic study of a Cu (II) Pyridine-2,6-dicarboxylate Complex .


Chemical Reactions Analysis

The chemical reactions involving Pyridine-2,6-dicarbohydrazide have been analyzed in various studies . For instance, one study estimated the cyclic voltammetry parameters for Pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions .


Physical And Chemical Properties Analysis

Pyridine-2,6-dicarbohydrazide has a melting point of over 220 °C and a density of 1.417±0.06 g/cm3 . Its pKa value is predicted to be 10.52±0.10 .

Scientific Research Applications

1. Cyclic Voltammetry

  • Application Summary : Pyridine-2,6-dicarbohydrazide (H2P) is used in the estimation of cyclic voltammetry parameters and its interaction with CuCl2 in various solutions .
  • Methods of Application : The cyclic voltammetry of H2P was performed in three different solutions with 0.1 M concentration of KCl, NaOH, and HCl. The pH value for the supporting electrolytes varies from acidic (4.30), alkaline (9.06), and neutral (6.96) .
  • Results or Outcomes : Different cyclic voltammograms were obtained in the used media. The addition of CuCl2 was also revealed to develop and explain the interaction of Cu2+ with the ligand in the applied media .

2. Fluorescent and Colorimetric Chemosensor

  • Application Summary : A new indole-containing 2,6-pyridinedicarbohydrazide P3 was synthesized and examined as an efficient fluorescent turn-off and colorimetric cation receptor .
  • Methods of Application : The synthesized compound was examined as an efficient fluorescent turn-off and colorimetric cation receptor. The P3 receptor exhibited a remarkable rapid color change from colorless to brown in the presence of Cu2+ cations .
  • Results or Outcomes : P3 displayed selective fluorescence quenching and a UV-vis redshift only in the presence of Cu2+ ions. Fluorescence titration was used to calculate the association constant (Ka) as 2.9–3.5×1011 M−2 and the limit of detection (LOD) as 4.2×10−9 M .

3. Structural Study

  • Application Summary : Pyridine-2,6-dicarbohydrazide (pdch) is used in the structural study of its nitrate salt .
  • Methods of Application : The compound was synthesized by the reaction between dimethyl-2,6-pyridinedicarboxylate and anhydrous hydrazine by microwave synthesis under solvent-free conditions. This compound was recrystallized in methanol at low pH condition and gave the nitrate salt of pdch .
  • Results or Outcomes : In the crystal structure of this compound, protonated pdch cations and nitrate anions are linked via N−H···Nnitrate and N−H···Onitrate hydrogen bonds into a three-dimensional network. The structure features extensive hydrogen bonding, with 13 distinct interactions. There are also weak intermolecular interactions including O···π, O···O and N−H···π .

4. Macrocyclic Schiff Bases

  • Application Summary : Pyridine-2,6-dicarbohydrazide is used in the synthesis of macrocyclic Schiff bases .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results or Outcomes : The synthesized macrocyclic Schiff bases based on pyridine-2,6-dicarbohydrazide can be used in metal cations extraction .

5. Azo Dyes and Telomerase Inhibitors

  • Application Summary : Diamides incorporating a -NH-CO-pyridine-CO-NH- core based on pyridine-2,6-dicarboxylic acid (H2dipic) have been examined, with interest in these compounds extending to potential applications as diverse as azo dyes and telomerase inhibitors .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results or Outcomes : The synthesized compounds based on pyridine-2,6-dicarbohydrazide can be used in the production of azo dyes and as telomerase inhibitors .

6. Environmental and Analytical Applications

  • Application Summary : The cyclic voltammetry technique has been applied in many environmental and analytical applications to know the concentration of some salts, complexes and different solutions .
  • Methods of Application : The details of the application process are not provided in the search results .
  • Results or Outcomes : The application of cyclic voltammetry technique using pyridine-2,6-dicarbohydrazide can help in determining the concentration of some salts, complexes and different solutions .

Safety And Hazards

Pyridine-2,6-dicarbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

pyridine-2,6-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOVHJODVHQLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279922
Record name pyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,6-dicarbohydrazide

CAS RN

5112-36-7
Record name NSC14594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridine-2,6-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,6-dicarbohydrazide
Reactant of Route 2
Pyridine-2,6-dicarbohydrazide
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Pyridine-2,6-dicarbohydrazide
Reactant of Route 4
Pyridine-2,6-dicarbohydrazide
Reactant of Route 5
Pyridine-2,6-dicarbohydrazide
Reactant of Route 6
Pyridine-2,6-dicarbohydrazide

Citations

For This Compound
226
Citations
AH Mannaa, RR Zaky, EA Gomaa… - Journal of Molecular …, 2022 - Elsevier
A series of Co 2+ , Cu 2+ and Cd 2+ solid chelates are prepared from pyridine-2,6-dicarbohydrazide (H 2 P). All compounds are elucidated by spectroscopic and microscopic …
Number of citations: 7 www.sciencedirect.com
WA Zoubi, F Kandil, MK Chebani - Organ. Chem. Curr. Res, 2012 - researchgate.net
A macrocyclic hydrazone Schiff bases were synthesized by reaction of pyridine-2, 6-dicarbohydrazide and pyridine-2, 6-thiodicarbohydrazide with dicarbonyls. Schiff bases have been …
Number of citations: 14 www.researchgate.net
RX Li, PL Li, YR Yu, HL Du, DC Guo - Molecular Crystals and …, 2013 - Taylor & Francis
N′ 2 ,N′ 6 -bis(m-nitrobenzylidene)pyridine-2,6-dicarbohydrazid (a), N′ 2 ,N′ 6 -bis(p-nitro benzylidene)pyridine-2,6-dicarbohydrazid (b), and N′ 2 ,N′ 6 -bis(p-…
Number of citations: 3 www.tandfonline.com
M Hakimi, K Moeini, Z Mardani, S Khorasani - African Journal of Pure and …, 2012 - Citeseer
Reaction between dimethyl-2, 6-pyridinedicarboxylate and anhydrous hydrazine by microwave synthesis under solvent free conditions gave pyridine-2, 6-dicarbohydrazide (pdch). This …
Number of citations: 2 citeseerx.ist.psu.edu
SA Rupa, WE Ghann, MAM Patwary, J Uddin - Inorganic Chemistry …, 2022 - Elsevier
In this work, two novel fluorescein hydrazone N'2, N'6-bis[(1E)-1-(thiophen-2-yl) ethylidene] pyridine-2, 6-dicarbohydrazide (L1) and N'2, N'6-bis[(1E)-1-(1H-pyrrol-2-yl) ethylidene] …
Number of citations: 2 www.sciencedirect.com
P Sinha, AK Srivastava, L Mishra - … Acta Part A: Molecular and Biomolecular …, 2013 - Elsevier
A novel organic compound bis[N′-(4-carboxybenzylidene)]-pyridine-2,6-dicarbohydrazide (L) was synthesized and characterized using spectroscopic and X-ray diffraction techniques. …
Number of citations: 3 www.sciencedirect.com
S Riaz, IU Khan, M Yar, M Ashraf, TU Rehman… - Bioorganic …, 2014 - Elsevier
A range of novel pyridine 2,4,6-tricarbohydrazide derivatives (4a–4h) were synthesized and its biological inhibition towards α- and β-glucosidases was studied. Most of the compounds …
Number of citations: 17 www.sciencedirect.com
R Kumar, H Jain, P Gahlyan, A Joshi… - New Journal of …, 2018 - pubs.rsc.org
A new pyridine-dicarbohydrazide based colorimetric chemosensor L1 is designed and synthesized for the detection of anions and cations. The chemosensor allows the ‘naked-eye’ …
Number of citations: 38 pubs.rsc.org
VA Vydrina, KS Denisova, MP Yakovleva… - Russian Journal of …, 2020 - Springer
Efficient methods have been developed for the synthesis of three potentially useful macroheterocycles containing pyridine-2,6-dicarboxylic and adipic acid ester and hydrazide …
Number of citations: 1 link.springer.com
Q Cao, D Li - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
In the title complex, [Cd(C15H11N5O8)(H2O)2]·2C3H7NO, the CdII ion is located on a twofold rotation axis and is seven-coordinated in a distorted pentagonal-bipyramidal manner. The …
Number of citations: 5 scripts.iucr.org

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